This compound is found in several natural sources, particularly in Brazilian propolis, which is known for its rich polyphenolic content. Other sources include various fruits and vegetables that contain flavonoids. The presence of 6-methoxykaempferol 3-O-glucoside is indicative of the plant's metabolic processes, particularly in response to environmental stressors.
6-Methoxykaempferol 3-O-glucoside is classified as a flavonoid glycoside. Flavonoids are polyphenolic compounds characterized by their phenolic structure, which includes two aromatic rings (A and B) connected by a three-carbon bridge (C). The glycoside form indicates that a sugar molecule (glucose) is attached to the aglycone (kaempferol), which can influence its pharmacological properties.
The synthesis of 6-methoxykaempferol 3-O-glucoside can be achieved through various chemical methods, including enzymatic glycosylation and chemical methylation processes.
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. For instance, using dimethyl carbonate as a methylating agent has been shown to provide high yields with minimal side reactions when combined with appropriate bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
The molecular formula for 6-methoxykaempferol 3-O-glucoside is , with a molecular weight of approximately 316.262 g/mol. The structure consists of:
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure, revealing characteristic shifts that correspond to the methoxy substitution and glucosidic linkage .
6-Methoxykaempferol 3-O-glucoside can undergo several chemical reactions:
The hydrolysis reaction typically involves the use of acids or specific enzymes like glucosidases, which cleave the glycosidic bond efficiently .
The mechanism of action of 6-methoxykaempferol 3-O-glucoside primarily relates to its antioxidant properties and its ability to modulate cellular signaling pathways.
Research indicates that at concentrations ranging from 0 to 200 µM, significant anti-proliferative effects are observed, particularly in colorectal and breast cancer cell lines .
6-Methoxykaempferol 3-O-glucoside has several applications in scientific research:
6-Methoxykaempferol 3-O-glucoside (also termed Kaempferol-6-methoxy-3-O-β-D-glucoside) demonstrates selective β2-adrenergic receptor (β2-AR) agonism, a mechanism critical for uterine smooth muscle relaxation. The compound’s flavonoid backbone facilitates interactions with the orthosteric binding site of β2-AR, while the C6 methoxyl group enhances lipophilicity, promoting membrane penetration and receptor affinity. In vitro studies using isolated uterine tissue models show that 6-Methoxykaempferol 3-O-glucoside reduces spontaneous myometrial contractions by 15–40% at micromolar concentrations (0.1–10 μM), paralleling the efficacy of low-dose terbutaline. This activity is mediated via cAMP-dependent pathways: receptor binding activates adenylate cyclase, elevating intracellular cAMP and subsequently inhibiting myosin light-chain kinase (MLCK), thereby decreasing calcium sensitivity in smooth muscle cells [3] [5].
Table 1: Receptor Binding and Functional Activity of 6-Methoxykaempferol 3-O-Glucoside
| Target | Binding Affinity (Ki, μM) | Functional Response | Reference Model |
|---|---|---|---|
| β2-Adrenergic Receptor | 2.8 ± 0.3 | cAMP elevation (EC₅₀: 3.1 μM) | HUVECs, Uterine tissue |
| β1-Adrenergic Receptor | >50 | No significant activity | Cardiac myocytes |
Under ischemic conditions, 6-Methoxykaempferol 3-O-glucoside attenuates endothelial dysfunction by modulating the HIF-1α pathway. In human umbilical vein endothelial cells (HUVECs) subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), this compound reduces HIF-1α protein expression by 35–60% at 1–10 μM concentrations. Mechanistically, it promotes proteasomal degradation of HIF-1α by enhancing prolyl hydroxylase domain (PHD) enzyme activity, thereby inhibiting hypoxia-induced transcriptional activation. Downstream effects include reduced expression of vascular endothelial growth factor (VEGF) and endothelin-1, key mediators of vascular permeability and inflammation. In zebrafish thrombosis models, pretreatment with 6-Methoxykaempferol 3-O-glucoside restored blood flow by 70% after phenylhydrazine-induced vascular injury, confirming its endothelial protective role in vivo [1] [7].
The compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling cascade. In OGD/R-injured HUVECs, 6-Methoxykaempferol 3-O-glucoside (10 μM) decreases phosphorylation of IκBα and p65-NF-κB by 50%, preventing nuclear translocation of NF-κB. This suppression correlates with a 40–65% reduction in pro-inflammatory cytokines:
The C3-glucosyl moiety enhances solubility and cellular uptake, while the 6-methoxy group stabilizes the flavonoid structure, prolonging NF-κB inhibitory activity. Cross-talk with the HIF-1α pathway amplifies this effect, as HIF-1α is a known transcriptional activator of NF-κB under hypoxia [1] [7] [9].
Table 2: Cytokine Modulation in OGD/R-Injured Endothelial Cells
| Cytokine | Reduction vs. Control | Mechanism | Concentration Tested |
|---|---|---|---|
| IL-6 | 71% ↓ | NF-κB nuclear translocation block | 10 μM |
| TNF-α | 58% ↓ | IκBα phosphorylation inhibition | 10 μM |
| IL-1β | 62% ↓ (mRNA) | p65-NF-κB deactivation | 10 μM |
6-Methoxykaempferol 3-O-glucoside exhibits comparable efficacy to terbutaline (a first-line tocolytic) in relaxing uterine smooth muscle but with distinct pharmacokinetic advantages. While terbutaline achieves maximal relaxation at 100 nM, the natural flavonoid requires 3 μM for equivalent effects, indicating lower potency. However, it demonstrates superior receptor selectivity:
This selectivity minimizes off-target cardiac effects (e.g., tachycardia) mediated by β1-adrenoceptors. Additionally, the glucoside moiety mitigates rapid hepatic metabolism, extending its half-life in vitro to >2 hours vs. terbutaline’s 30 minutes. Structural analysis suggests the C3-glucose and C6-methoxy groups hinder enzymatic degradation by catechol-O-methyltransferases (COMT), a common limitation of catechol-containing β-agonists [3] [5].
Table 3: Comparative Pharmacology with Terbutaline
| Parameter | 6-Methoxykaempferol 3-O-Glucoside | Terbutaline |
|---|---|---|
| β2-AR EC₅₀ | 3.1 μM | 0.1 μM |
| β2/β1 Selectivity Ratio | >25:1 | 15:1 |
| Metabolic Stability | t₁/₂ > 2 hours (in vitro) | t₁/₂ = 0.5 hours |
| Uterine Relaxation | 40% at 10 μM | 45% at 100 nM |
CAS No.: 31868-18-5
CAS No.: 18375-61-6
CAS No.: 9005-53-2
CAS No.:
CAS No.: 6027-71-0